molecular formula C12H17ClN2O2 B1583907 2-Chloro-4-nitro-N,N-dipropylaniline CAS No. 6216-91-7

2-Chloro-4-nitro-N,N-dipropylaniline

Cat. No.: B1583907
CAS No.: 6216-91-7
M. Wt: 256.73 g/mol
InChI Key: OYJJPFCGGNTTTO-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N,N-dipropylaniline is an organic compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.729 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and two propyl groups attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-N,N-dipropylaniline typically involves the nitration of 2-chloroaniline followed by alkylation with propyl groups. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the chloro group. The subsequent alkylation is achieved using propyl halides under basic conditions to introduce the propyl groups on the nitrogen atom of the aniline ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-N,N-dipropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-nitro-N,N-dipropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-N,N-dipropylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Lacks the propyl groups on the nitrogen atom.

    4-Nitro-N,N-dipropylaniline: Lacks the chloro group.

    2-Chloro-N,N-dipropylaniline: Lacks the nitro group.

Uniqueness

2-Chloro-4-nitro-N,N-dipropylaniline is unique due to the presence of both chloro and nitro groups on the aniline ring, along with the propyl groups on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4-nitro-N,N-dipropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJPFCGGNTTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211217
Record name 2-Chloro-4-nitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-91-7
Record name 2-Chloro-4-nitro-N,N-dipropylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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